molecular formula C5H7N3OS B561386 5-Methylthiazole-4-carbohydrazide CAS No. 100517-03-1

5-Methylthiazole-4-carbohydrazide

Cat. No.: B561386
CAS No.: 100517-03-1
M. Wt: 157.191
InChI Key: VHVHOUZISABZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylthiazole-4-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 5-Methylthiazole-4-carbohydrazide is not fully understood. However, studies have suggested that it may exert its antimicrobial and anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may act as a chelating agent, thereby inhibiting the corrosion of metals.
Biochemical and Physiological Effects:
Studies have shown that this compound may have toxic effects on certain cell lines, including human lung cancer cells and bacterial cells. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Methylthiazole-4-carbohydrazide in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 5-Methylthiazole-4-carbohydrazide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as material sciences and environmental remediation. Additionally, studies could be conducted to evaluate the potential use of this compound as a drug delivery system.
In conclusion, this compound is a chemical compound that has potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Scientific Research Applications

5-Methylthiazole-4-carbohydrazide has potential applications in pharmaceutical research as it has been found to possess antimicrobial, anticancer, and antitubercular properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, this compound has been studied for its use as a plant growth regulator in agriculture.

Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVHOUZISABZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate (544 mg, 2.114 mmol) in HCl (2643 μl, 10.57 mmol) (4M in 1,4-dioxane) was stirred at room temperature under an atmosphere of argon for 17 hours (overnight). After this time, the reaction mixture was concentrated under reduced pressure to give an off-white coloured solid of desired material in 162 mg.
Name
1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate
Quantity
544 mg
Type
reactant
Reaction Step One
Name
Quantity
2643 μL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.